5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a benzyloxy group, a chloromethyl group, and a dihydropyridinone core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride typically involves multiple steps:
Formation of the Dihydropyridinone Core: The initial step often involves the condensation of an aldehyde with an amine and a β-keto ester under acidic or basic conditions to form the dihydropyridinone core.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with the dihydropyridinone intermediate in the presence of a suitable base.
Chloromethylation: The chloromethyl group is typically introduced using chloromethyl methyl ether or similar reagents under acidic conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the dihydropyridinone core, potentially converting it to a tetrahydropyridine derivative.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential pharmacological properties. Dihydropyridines are known for their calcium channel blocking activity, which is useful in the treatment of cardiovascular diseases. Research is ongoing to explore its efficacy and safety in various biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The unique structure of dihydropyridines allows for the development of drugs with specific targets, such as antihypertensive agents.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride involves its interaction with molecular targets such as calcium channels. By blocking these channels, it can modulate calcium influx in cells, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory properties in the management of angina and hypertension.
Uniqueness
5-(Benzyloxy)-2-(chloromethyl)-1-methyl-1,4-dihydropyridin-4-one hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and potential biological activity. The presence of the benzyloxy and chloromethyl groups allows for further chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-5-phenylmethoxypyridin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2.ClH/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11;/h2-7,9H,8,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQAAZTZELJHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CCl)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.